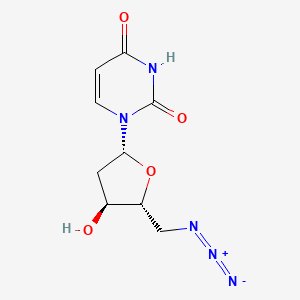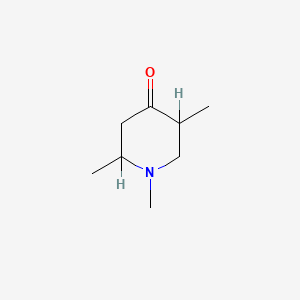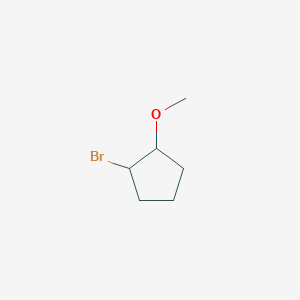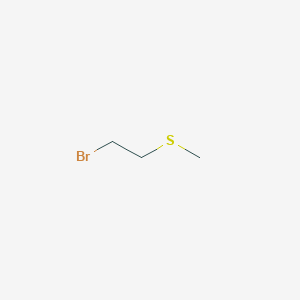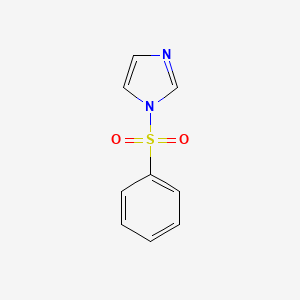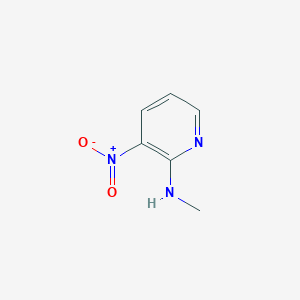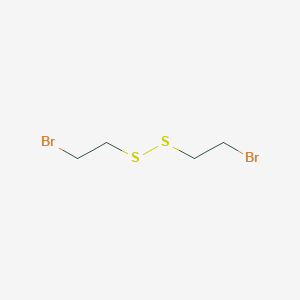
Disulfide, bis(2-bromoethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives of disulfide, bis(2-bromoethyl), such as 5,5′-dibromo-2,2′-dipyridyl disulfide, involves mild reaction conditions and yields a series of novel synthetically important compounds. These compounds are synthesized from a variety of alkyl halides using NaBH4, characterized by their simplicity and high yield (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).
Molecular Structure Analysis
The molecular structure of derivatives like bis(2-bromophenyl) disulfide exhibits significant intramolecular C-H.S hydrogen bonds. These compounds crystallize in different space groups depending on the presence of Zn(II) or Cd(II) ions (Anacona, Gómez, & Loroño, 2003).
Chemical Reactions and Properties
Disulfide, bis(2-bromoethyl) and its derivatives can participate in various chemical reactions. For instance, electrosynthesis can be used to prepare bis(dialkylthiocarbamoyl) disulfides directly from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).
Physical Properties Analysis
The physical properties of disulfide, bis(2-bromoethyl), and its derivatives, such as crystal structure, are determined using techniques like X-ray diffraction. For example, bis(2-chlorophenyl) disulfide's crystal structure has been determined, providing insights into its physical characteristics (Mak, Yip, Chan, Smith, & Kennard, 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of disulfide, bis(2-bromoethyl), and its derivatives are crucial for understanding its behavior in various chemical environments. Studies like the synthesis and characterization of bis(tert-butylsulfonyl) disulfide reveal insights into these properties (Freeman, Ma, Ziller, & Lin, 1995).
科学研究应用
Self-Healing Materials
Aromatic disulfide metathesis, leveraging bis(4-aminophenyl) disulfide, enables the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate full healing efficiency at room temperature without catalysts or external interventions, presenting potential in developing advanced materials with extended lifecycles and reduced maintenance requirements (Rekondo et al., 2014).
Polymer Synthesis
Disulfides play a crucial role in polymer chemistry. For instance, thermal polymerization of diaryl disulfides leads to high molecular weight poly(arylene sulfides), showcasing their utility in synthesizing high-performance polymers with desirable properties such as crystallinity and thermal stability (Tsuchida et al., 1993).
Redox Chemistry in Polymer Modification
Polystyrene polymers with disulfide groups, prepared through atom transfer radical polymerization (ATRP), exhibit reversible redox cleavage/coupling capabilities. This characteristic allows for innovative modifications and functionalities in polymer science, enabling dynamic and adaptable material properties (Tsarevsky and Matyjaszewski, 2002).
Electrosynthesis Applications
Disulfides are synthesized through electrosynthesis, offering a direct pathway from dialkylamines and carbon disulfide. This process highlights the versatility of disulfides in chemical synthesis and their potential in creating various chemical compounds through electrochemical methods (Torii et al., 1978).
Molecular Interactions and Conformations
Research into bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives uncovers the influence of weak sulfur interactions and hydrogen bonds on molecular conformation. These findings are significant for understanding the structural dynamics of disulfide-containing compounds and their applications in designing molecules with specific shapes and functionalities (Esparza-Ruiz et al., 2007).
安全和危害
属性
IUPAC Name |
1-bromo-2-(2-bromoethyldisulfanyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWLWJBICEQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)SSCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341318 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2-bromoethyl) | |
CAS RN |
1002-40-0 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



